molecular formula C13H10ClNO7S2 B14372707 5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid CAS No. 90352-50-4

5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid

Cat. No.: B14372707
CAS No.: 90352-50-4
M. Wt: 391.8 g/mol
InChI Key: HRMKRBRKQJPHCV-UHFFFAOYSA-N
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Description

5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is a complex organic compound characterized by the presence of chloro, nitro, and sulfonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-methylbenzene followed by nitration and chlorination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and nitration processes, utilizing advanced chemical reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and stringent quality control measures ensures the consistency and safety of the produced compound.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, amino-substituted compounds, and other functionalized benzene derivatives.

Scientific Research Applications

5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and nitro groups play a crucial role in its binding affinity and reactivity, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-nitrobenzene-1-sulfonyl chloride
  • 2-Methylbenzene-1-sulfonic acid
  • 5-Nitro-2-chlorobenzene-1-sulfonic acid

Uniqueness

5-(2-Chloro-6-nitrobenzene-1-sulfonyl)-2-methylbenzene-1-sulfonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for a wide range of chemical modifications and functionalizations, making it a versatile compound in research and industrial applications.

Properties

CAS No.

90352-50-4

Molecular Formula

C13H10ClNO7S2

Molecular Weight

391.8 g/mol

IUPAC Name

5-(2-chloro-6-nitrophenyl)sulfonyl-2-methylbenzenesulfonic acid

InChI

InChI=1S/C13H10ClNO7S2/c1-8-5-6-9(7-12(8)24(20,21)22)23(18,19)13-10(14)3-2-4-11(13)15(16)17/h2-7H,1H3,(H,20,21,22)

InChI Key

HRMKRBRKQJPHCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

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